SN-38-d5 is a deuterated derivative of SN-38, which is the active metabolite of the chemotherapeutic agent irinotecan. This compound is primarily studied for its potential use in cancer treatment, particularly in colorectal cancer and other solid tumors. The incorporation of deuterium in SN-38-d5 enhances its pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart.
SN-38-d5 is synthesized from SN-38, which itself is derived from the natural product camptothecin, originally isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of SN-38-d5 involves specific chemical modifications to introduce deuterium atoms into the molecular structure.
SN-38-d5 belongs to a class of compounds known as topoisomerase inhibitors. These compounds interfere with the action of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, SN-38-d5 can induce DNA damage in rapidly dividing cancer cells, leading to cell death.
The synthesis of SN-38-d5 typically involves several steps that incorporate deuterium into the molecule. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of SN-38-d5. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and to characterize the final product.
The molecular structure of SN-38-d5 can be represented as follows:
The structural formula features a fused ring system characteristic of camptothecin derivatives, with specific locations where hydrogen atoms have been replaced by deuterium atoms.
Key structural data includes:
SN-38-d5 undergoes several chemical reactions that are critical for its activity:
Kinetic studies can elucidate the rate at which SN-38-d5 interacts with topoisomerase I compared to its non-deuterated form, providing insight into its relative potency as an anticancer agent.
The mechanism by which SN-38-d5 exerts its anticancer effects involves several steps:
Studies have shown that deuteration can enhance the stability and half-life of the compound in circulation, potentially leading to improved therapeutic efficacy compared to non-deuterated forms.
Characterization techniques such as high-performance liquid chromatography are employed to analyze purity and stability over time.
SN-38-d5 has significant applications in:
SN-38-d5 (7-ethyl-10-hydroxycamptothecin-d5) is a deuterium-enriched isotopologue of the topoisomerase I inhibitor SN-38, the active metabolite of the anticancer prodrug irinotecan. The compound features five deuterium atoms (^2H or D) strategically incorporated at the ethyl group position (C7-D5), replacing all hydrogen atoms in the ethyl moiety while preserving the core camptothecin structure. This modification yields a molecular weight of 397.43 g/mol compared to SN-38's 392.40 g/mol—a mass shift critical for mass spectrometry-based differentiation [1] [9]. The E-ring lactone functionality, essential for biological activity through its reversible pH-dependent hydrolysis, remains unaltered in SN-38-d5, ensuring identical chemical reactivity to non-deuterated SN-38 under physiological conditions [8] [9].
The synthetic route typically involves catalytic deuteration of precursor molecules or deuterated building blocks, ensuring isotopic purity >99% to prevent interference in analytical applications. The primary chemical distinction lies in the strengthened carbon-deuterium (C-D) bonds, which exhibit approximately 6–10-fold greater kinetic stability than carbon-hydrogen (C-H) bonds due to lower zero-point vibrational energy. This property underlies SN-38-d5’s utility in metabolism studies without altering its pharmacological target engagement [3].
Table 1: Comparative Molecular Characteristics of SN-38 and SN-38-d5
Property | SN-38 | SN-38-d5 |
---|---|---|
Molecular Formula | C₂₂H₂₀N₂O₅ | C₂₂H₁₅D₅N₂O₅ |
Exact Mass (g/mol) | 392.137 | 397.170 |
Deuterium Position | N/A | C7-ethyl group |
Topoisomerase I Inhibition | Active | Active |
Lactone-Carboxylate Equilibrium | pH-dependent | pH-dependent |
The deployment of SN-38-d5 has revolutionized the characterization of irinotecan/SN-38 pharmacokinetics by enabling high-fidelity measurements of metabolite kinetics. Key applications include:
Prolonged Exposure Quantification: Early pharmacokinetic models underestimated SN-38's terminal half-life (t₁/₂) due to insufficient sampling duration. Using SN-38-d5-enhanced LC-MS/MS methods, researchers demonstrated SN-38's detectable plasma concentrations persist for >500 hours post-irinotecan infusion—far beyond the previously reported 30-hour window. This prolonged exposure correlates with delayed neutropenia and diarrhea, explaining dose-limiting toxicities observed clinically [4]. SN-38-d5 facilitated the development of a limited sampling model for SN-38 AUC₅₀₀ₕ prediction using only two timepoints (2.5 h and 49.5 h), enabling retrospective analysis of historical datasets [4].
Metabolic Shunting Assessment: Co-administration of SN-38-d5 with irinotecan allows simultaneous tracking of prodrug activation versus direct metabolite clearance. Studies reveal only 2–8% of irinotecan converts to SN-38 in humans, with hepatic UGT1A1-mediated glucuronidation (to SN-38G) accounting for >70% of SN-38 elimination. SN-38-d5-based assays quantified enterohepatic recirculation contributions, showing 35–60% reactivation of SN-38G to SN-38 via gut β-glucuronidases—a process driving gastrointestinal toxicity [2] [8].
Physiologically Based Pharmacokinetic (PBPK) Modeling: SN-38-d5 provides "ground truth" data for validating PBPK models of irinotecan. When integrated with population simulations, SN-38-d5-calibrated assays reveal how hepatic dysfunction reduces irinotecan clearance by 40–60% and increases SN-38 exposure by 2.3-fold, guiding dose adjustments in hepatically impaired patients [7]. Current models incorporate SN-38-d5-derived parameters to predict SN-38 AUC variability linked to UGT1A1*28 polymorphisms, optimizing personalized therapy [7] [9].
Table 3: Key Applications of SN-38-d5 in Advanced Pharmacokinetic Studies
Study Type | Application | Impact |
---|---|---|
Extended Half-Life Analysis | Quantification of SN-38 exposure up to 500h post-dose | Explained delayed toxicity profiles; established exposure-toxicity correlations |
Enterohepatic Recirculation | Measurement of SN-38G deconversion in gut | Identified bacterial β-glucuronidase as toxicity amplifier |
Hepatic Impairment Modeling | PBPK parameterization for liver dysfunction | Enabled safe dosing in comorbid patients |
Pharmacogenomic Correlations | UGT1A1 polymorphism impact on SN-38 glucuronidation | Guided genotype-guided dosing strategies |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: